Diaveridine

Description

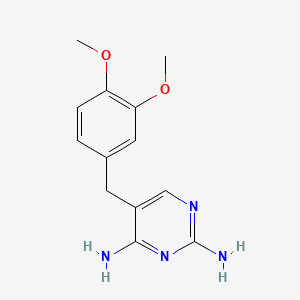

RN given refers to parent cpd; structure

Structure

2D Structure

Properties

IUPAC Name |

5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14/h3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBTVAXGKYIFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046200 | |

| Record name | Diaveridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5355-16-8 | |

| Record name | Diaveridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5355-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diaveridine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIAVERIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIAVERIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diaveridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diaveridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAVERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KVX81XA87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diaveridine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of Diaveridine, a synthetic antimicrobial agent. It is designed to serve as a detailed resource, incorporating quantitative data, key experimental methodologies, and visual representations of its molecular interactions and metabolic pathways.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

This compound exerts its antimicrobial effect by acting as a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2][3] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[3][4]

THF and its derivatives are essential one-carbon donors required for the synthesis of key cellular building blocks, including purines (adenine, guanine) and thymidylate, which are the precursors for DNA and RNA synthesis.[3][4] By competitively binding to the active site of DHFR, this compound blocks the production of THF.[3] This leads to a depletion of the intracellular THF pool, which in turn halts DNA synthesis, arrests the cell cycle, and ultimately prevents microbial replication, resulting in a bacteriostatic or bactericidal effect.[3]

Synergistic Action with Sulfonamides

This compound is frequently used in combination with sulfonamides to achieve a synergistic antimicrobial effect.[5] This potentiation arises from a sequential blockade of the same metabolic pathway. While this compound inhibits DHFR, sulfonamides target an earlier step by inhibiting dihydropteroate synthase (DHPS), the enzyme responsible for converting para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to DHF. This dual blockade of the folate synthesis pathway is significantly more effective at inhibiting microbial growth and can reduce the development of resistant strains.[5]

Quantitative Data

The inhibitory activity and pharmacokinetic properties of this compound have been quantified in various studies.

Enzyme Inhibition and Antimicrobial Activity

The following table summarizes key in vitro metrics for this compound's efficacy.

| Parameter | Value | Organism/Enzyme | Reference |

| Ki (Inhibition Constant) | 11.5 nM | Plasmodium falciparum DHFR (wild type) | [6][7][8] |

| MIC (Min. Inhibitory Conc.) | 1 µg/mL | Staphylococcus aureus | [8] |

| MIC (Min. Inhibitory Conc.) | 2 µg/mL | Streptococcus pyogenes | [8] |

| MIC (Min. Inhibitory Conc.) | 4 µg/mL | Proteus vulgaris | [8] |

| Bactericidal Concentration | ≥10 µg/mL | Salmonella typhimurium TA1535 (no growth) | [6] |

Pharmacokinetic Parameters

Pharmacokinetic profiles for this compound show significant species-specific differences, particularly between pigs and chickens. The data below is following a single oral administration of 10 mg/kg body weight.

| Parameter | Pigs | Chickens | Reference |

| Tmax (Time to Peak Conc.) | 2 h | 2 h | [5][9] |

| Cmax (Peak Concentration) | 0.49 ± 0.02 µg/mL | 1.55 ± 0.43 µg/mL | [5][9] |

| t½β (Elimination Half-life) | 66.41 h | 48.30 h | [5][9][10] |

| Oral Bioavailability (F) | 34.6% | 72.2% | [11] |

Experimental Protocols

The following sections detail the standard methodologies used to determine the key quantitative parameters of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a common spectrophotometric method for measuring DHFR inhibition by quantifying the decrease in NADPH absorbance.

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF. An inhibitor like this compound will slow this rate of decrease.

Reagents and Equipment:

-

Purified DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM Tris, pH 7.5)

-

Dihydrofolic acid (DHF) substrate solution

-

NADPH solution

-

This compound (or other test inhibitors) at various concentrations

-

Temperature-controlled UV/Vis spectrophotometer and cuvettes

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, a known concentration of NADPH, and the DHFR enzyme.

-

Inhibitor Addition: Add a specific concentration of this compound (dissolved in an appropriate solvent like DMSO) to the reaction mixture. For a control, add only the solvent. Incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the DHF substrate to the cuvette.

-

Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm in kinetic mode (e.g., every 15 seconds for 5-10 minutes).

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve. The percent inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100.

-

Ki Determination: Repeat the assay with varying concentrations of both the substrate (DHF) and the inhibitor (this compound). The inhibition constant (Ki) can then be determined by analyzing the data using enzyme kinetic models, such as a Dixon plot or non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.

Reagents and Equipment:

-

Sterile 96-well microtiter plates

-

Bacterial strain of interest (e.g., S. aureus)

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth, MHB)

-

This compound stock solution

-

Spectrophotometer (for inoculum standardization)

-

Incubator (e.g., 37°C)

Procedure:

-

Inoculum Preparation: Culture the test bacterium on an agar plate. Select several colonies to inoculate a broth culture and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Create a 2-fold serial dilution of this compound by adding 100 µL of a concentrated solution to the first column, mixing, and then transferring 100 µL to the next column, repeating across the plate.

-

Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, except for a sterility control well (broth only). Include a growth control well (broth + inoculum, no drug).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in a well that shows no visible growth (i.e., the first clear well). The results can also be read using a plate reader to measure absorbance at 600 nm.

Pharmacokinetic Analysis using Radioactive Tracing with LC/MS-IT-TOF

This protocol describes the methodology used to identify metabolites and determine the pharmacokinetic behavior of this compound in animal models.[5][9]

Principle: Tritium-labeled this compound (³H-DVD) is administered to animals. Plasma samples are collected over time and analyzed to separate and identify the parent drug and its metabolites. Radioactivity detection quantifies the compounds, while high-resolution mass spectrometry provides structural information for identification.

Reagents and Equipment:

-

³H-labeled and non-labeled this compound

-

Animal models (e.g., pigs, chickens)

-

Sample preparation tools (centrifuge, solid-phase extraction cartridges)

-

Liquid Scintillation Counter (LSC)

-

LC/MS-IT-TOF system (Liquid Chromatography with Mass Spectrometry - Ion Trap and Time-of-Flight)

Procedure:

-

Dosing and Sampling: A single oral dose of ³H-DVD (e.g., 10 mg/kg body weight) is administered to the animals. Blood samples are collected into heparinized tubes at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72... hours). Plasma is separated by centrifugation.

-

Sample Preparation: Plasma samples undergo solid-phase extraction (e.g., using MCX cartridges) to purify and concentrate this compound and its metabolites.

-

LC/MS-IT-TOF Analysis: The extracted samples are injected into the LC/MS-IT-TOF system.

-

Liquid Chromatography (LC): A C18 column is typically used with a gradient elution of mobile phases (e.g., acetonitrile and water with formic acid) to separate the parent drug from its metabolites based on their physicochemical properties.

-

Online Radioactivity Detection: An online radioactivity detector is placed in-line after the LC column to generate a radio-chromatogram, identifying which peaks are drug-related.

-

Mass Spectrometry (MS): The eluent is directed to an electrospray ionization (ESI) source in positive mode. The IT-TOF mass spectrometer acquires high-resolution mass spectra and data-dependent MS/MS fragmentation spectra for the radioactive peaks, allowing for the precise mass determination and structural elucidation of metabolites.

-

-

Data Analysis: The concentration of this compound and its metabolites at each time point is determined from the radio-chromatogram. Pharmacokinetic parameters (Cmax, Tmax, t½β, etc.) are calculated from the resulting plasma concentration-time curves using non-compartmental analysis software.

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: Folate synthesis pathway and sites of inhibition.

Caption: Workflow for a spectrophotometric DHFR inhibition assay.

Caption: Comparative metabolism of this compound in pigs and chickens.

References

- 1. This compound | CAS#:5355-16-8 | Chemsrc [chemsrc.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of radioactive tracing coupled with LC/MS-IT-TOF methodology for the discovery and identification of this compound metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Metabolite Identification and Pharmacokinetic Behavior of this compound in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay [frontiersin.org]

- 7. Metabolite Identification and Pharmacokinetic Behavior of this compound in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. is.muni.cz [is.muni.cz]

- 10. vdoc.pub [vdoc.pub]

- 11. Antibiotic residues in milk: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Diaveridine.

Diaveridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic aminopyrimidine derivative recognized for its potent antimicrobial and antiprotozoal properties.[1][2] Primarily utilized in veterinary medicine, it functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR), a critical component in the folic acid synthesis pathway of various pathogens.[3][4][5] This inhibition disrupts the production of essential precursors for DNA synthesis, leading to a bacteriostatic effect.[5] this compound is often administered in synergy with sulfonamides to create a sequential blockade of the folate pathway, significantly enhancing its therapeutic efficacy against a broad spectrum of bacteria and coccidial parasites.[6][7] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies associated with this compound.

Chemical Identity and Structure

This compound, with the IUPAC name 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a well-characterized diaminopyrimidine compound.[1] Its chemical identity is established by a unique set of identifiers and a distinct molecular structure.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine[1] |

| CAS Number | 5355-16-8[1] |

| Molecular Formula | C₁₃H₁₆N₄O₂[1][8] |

| Molecular Weight | 260.29 g/mol [1][8] |

| Canonical SMILES | COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC[1][8] |

| InChI | InChI=1S/C13H16N4O2/c1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14/h3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17)[1][8] |

| InChIKey | LDBTVAXGKYIFHO-UHFFFAOYSA-N[1][8] |

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its formulation, delivery, and pharmacokinetic profile. This compound is a crystalline solid with defined thermal properties and solubility.[9]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Melting Point | 233 °C | [10][11] |

| Boiling Point (Predicted) | 506.1 ± 60.0 °C | [10] |

| Density (Predicted) | 1.252 ± 0.06 g/cm³ | [10] |

| LogP (Octanol/Water) | 0.97 | [11] |

| Water Solubility | Insoluble | [12] |

| Solubility Profile | Soluble in DMSO (~17.07 mg/mL), concentrated HCl. Slightly soluble in ethanol and dilute HCl. Very slightly soluble in chloroform. Insoluble in water, ether, and dilute alkali solutions. | [4][9][12][13] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere. | [10] |

Mechanism of Action and Signaling Pathway

This compound's therapeutic effect is derived from its function as a selective inhibitor of dihydrofolate reductase (DHFR).[3][4][5] This enzyme is pivotal in the folate synthesis pathway, which is essential for the survival and replication of many prokaryotic and eukaryotic pathogens.

Inhibition of Dihydrofolate Reductase (DHFR)

The primary target of this compound is the DHFR enzyme. In the folate metabolic pathway, DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor that donates one-carbon units for the synthesis of purines and thymidylate, which are essential building blocks for DNA, RNA, and certain amino acids.[5] By competitively binding to DHFR, this compound prevents the formation of THF, thereby halting DNA synthesis and cell division, which results in a bacteriostatic or coccidiostatic effect.[5]

Synergism with Sulfonamides

This compound is frequently used in combination with sulfonamides.[7] This combination therapy targets two distinct steps in the same metabolic pathway. Sulfonamides inhibit an earlier enzyme, dihydropteroate synthase, which is responsible for the synthesis of DHF. The sequential blockade of the folate pathway by both a sulfonamide and this compound leads to a potent synergistic effect, enhancing antimicrobial activity and reducing the likelihood of drug resistance.[7]

References

- 1. This compound | C13H16N4O2 | CID 21453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound Hydrochloride - LKT Labs [lktlabs.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound Hydrochloride Research Compound [benchchem.com]

- 6. rooyandarou.com [rooyandarou.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. This compound CAS#: 5355-16-8 [m.chemicalbook.com]

- 11. This compound [stenutz.eu]

- 12. This compound Hydrochloride (this compound Hcl) and this compound Base Powder Raw Material API Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 13. apexbt.com [apexbt.com]

The Advent of a Dihydrofolate Reductase Inhibitor: An In-depth Technical Guide to the Early Discovery and Synthesis of Diaveridine

For Immediate Release

This technical guide provides a comprehensive overview of the early discovery and synthesis of Diaveridine, a 2,4-diaminopyrimidine derivative. Developed through the pioneering work on rational drug design by George H. Hitchings and Gertrude B. Elion, this compound emerged as a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in bacterial and protozoal folic acid metabolism.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and its mechanism of action.

Early Discovery and Scientific Context

The discovery of this compound is rooted in the systematic investigation of antimetabolites by Hitchings and Elion at the Wellcome Research Laboratories.[1][2] Their "rational drug design" approach sought to create molecules that could selectively interfere with the metabolic pathways of pathogenic organisms.[3][4] This work led to a class of compounds, the 2,4-diaminopyrimidines, which were found to be potent inhibitors of dihydrofolate reductase.[1] This enzyme is vital for the synthesis of tetrahydrofolate, a cofactor necessary for the production of nucleotides and certain amino acids, and thus essential for cell growth and division.[5][6] this compound, chemically known as 5-[(3,4-dimethoxyphenyl)methyl]-2,4-pyrimidinediamine, was one such compound developed from this research program.[7]

Physicochemical Properties of this compound

This compound presents as a white or almost-white crystalline powder.[8] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆N₄O₂ | [9] |

| Molecular Weight | 260.29 g/mol | [9] |

| Melting Point | 233 °C | [10] |

| IUPAC Name | 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | [7] |

| CAS Number | 5355-16-8 | [7] |

| Solubility | Insoluble in water; soluble in HCl or chloroform (1:600) | [8][11] |

| pKa | 7.2 | Not explicitly found in search results |

| LogP | 1.0 | [9] |

Early Synthetic Routes

One of the early and notable methods for synthesizing 2,4-diamino-5-benzylpyrimidines, the class to which this compound belongs, was detailed in a 1963 paper by Paul Stenbuck, Richard Baltzly, and Harold Malcolm Hood from the Wellcome Research Laboratories.[12] This general approach involves the base-catalyzed condensation of an aromatic aldehyde with a β-substituted propionitrile, followed by cyclization with guanidine.

A more specific synthetic pathway for this compound involves the following key steps, starting from veratric acid:

-

Esterification of Veratric Acid: Veratric acid is converted to its methyl ester.

-

Formation of a Ketone: The methyl ester is transformed into ω-(methylsulfinyl)-3,4-dimethoxyacetophenone.

-

Reduction: The ketone is reduced to a β-hydroxy intermediate.

-

Reaction with β-anilinopropionitrile: The intermediate reacts to form α-(3,4-dimethoxybenzyl)-β-anilinoacrylonitrile.

-

Condensation with Guanidine: The final step is a condensation reaction with guanidine to yield this compound.[13]

Another documented synthesis starts from 3,4-dimethoxy-5-bromobenzaldehyde, which undergoes a Knoevenagel condensation and subsequent ring-forming reaction with guanidinium carbonate.[14]

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on procedures described in the scientific literature for the synthesis of 2,4-diamino-5-benzylpyrimidines, adapted for this compound.

Protocol 1: Condensation of Veratraldehyde with β-alkoxypropionitrile

Objective: To synthesize the intermediate α-(3,4-dimethoxybenzylidene)-β-alkoxypropionitrile.

Materials:

-

Veratraldehyde (3,4-dimethoxybenzaldehyde)

-

β-ethoxypropionitrile

-

Sodium ethoxide

-

Ethanol (anhydrous)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.

-

Veratraldehyde and β-ethoxypropionitrile are added to the sodium ethoxide solution.

-

The mixture is refluxed for a specified period.

-

The reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude product is collected by filtration, washed with water, and dried.

Protocol 2: Cyclization with Guanidine to form this compound

Objective: To synthesize this compound from the intermediate prepared in Protocol 1.

Materials:

-

α-(3,4-dimethoxybenzylidene)-β-alkoxypropionitrile

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol (anhydrous)

Procedure:

-

A solution of guanidine is prepared by treating guanidine hydrochloride with sodium ethoxide in anhydrous ethanol.

-

The intermediate from Protocol 1 is added to the guanidine solution.

-

The reaction mixture is heated under reflux for several hours.

-

The solvent is removed under reduced pressure.

-

The residue is treated with water to precipitate the crude this compound.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as aqueous ethanol.[15]

Quantitative Data

| Step | Reactants | Product | Yield | Melting Point (°C) | Reference |

| Cyclization | α-(3,4-dimethoxybenzylidene)-β-alkoxypropionitrile, Guanidine | 2,4-diamino-5-(3,4-dimethoxybenzyl)pyrimidine (this compound) | 73-77% | 230-233 | [15] |

| Recrystallization | Crude this compound | Purified this compound | - | 224-229 | [13] |

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its antimicrobial and antiparasitic effects by inhibiting the enzyme dihydrofolate reductase (DHFR).[16] In bacteria and some protozoa, DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[5][17] THF is an essential cofactor in the synthesis of thymidylate, purines, and certain amino acids, which are the building blocks of DNA and proteins.[17] By blocking DHFR, this compound depletes the pool of THF, thereby halting DNA synthesis and cell replication, leading to a bacteriostatic effect.[6] The selectivity of this compound for bacterial and protozoal DHFR over mammalian DHFR is a key to its therapeutic utility.

The following diagram illustrates the bacterial folate synthesis pathway and the inhibitory action of this compound.

Conclusion

The early development of this compound represents a landmark in the history of chemotherapy, showcasing the power of rational drug design. Its synthesis, stemming from readily available starting materials, and its specific mechanism of action as a DHFR inhibitor, have made it a valuable tool in veterinary medicine, often used in synergy with sulfonamides to combat bacterial and protozoal infections. The detailed protocols and data presented in this guide offer a valuable resource for researchers interested in the history of antimicrobial drug discovery and the synthesis of heterocyclic compounds.

References

- 1. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]

- 2. womenshistory.org [womenshistory.org]

- 3. humanprogress.org [humanprogress.org]

- 4. acs.org [acs.org]

- 5. Dihydrofolate reductase - Proteopedia, life in 3D [proteopedia.org]

- 6. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 7. This compound | C13H16N4O2 | CID 21453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Hydrochloride - LKT Labs [lktlabs.com]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. This compound | 5355-16-8 | FD66116 | Biosynth [biosynth.com]

- 11. apexbt.com [apexbt.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. prepchem.com [prepchem.com]

- 14. CN103570631A - Preparation method of tritiated this compound - Google Patents [patents.google.com]

- 15. US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines - Google Patents [patents.google.com]

- 16. Metabolite Identification and Pharmacokinetic Behavior of this compound in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]

In Vitro Antibacterial Spectrum of Diaveridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaveridine, a synthetic 2,4-diaminopyrimidine derivative, functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. By disrupting the production of tetrahydrofolate, a vital cofactor for nucleic acid and amino acid synthesis, this compound exhibits a broad-spectrum bacteriostatic effect against a range of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound, presenting available quantitative data, detailed experimental methodologies for its determination, and a visualization of its mechanism of action. While this compound is frequently utilized in veterinary medicine in synergistic combination with sulfonamides, this document focuses on the intrinsic antibacterial properties of this compound as a standalone agent.

Mechanism of Action

This compound's antibacterial activity stems from its high affinity for bacterial dihydrofolate reductase (DHFR).[1] This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the biosynthesis of purines, thymidine, and certain amino acids. By competitively inhibiting DHFR, this compound effectively halts bacterial DNA synthesis and replication.[1]

The synergistic effect observed when this compound is combined with sulfonamides arises from the sequential blockade of the same metabolic pathway. Sulfonamides inhibit an earlier step, the synthesis of dihydropteroate, leading to a more potent and often bactericidal effect.

In Vitro Antibacterial Spectrum

This compound has demonstrated activity against a variety of pathogenic bacteria commonly found in veterinary settings. Its spectrum includes both Gram-positive and Gram-negative organisms. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against selected veterinary pathogens. It is important to note that comprehensive, publicly available MIC data for this compound as a single agent is limited.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | Multiple Isolates | >200 µM | [2] |

| Staphylococcus aureus | (MSSA) | 25 µM (most common) | [2] |

| Staphylococcus aureus | (MRSA) | 25 µM (most common) | [2] |

| Enterococcus faecalis | Multiple Isolates | ≤ 25 µM | [2] |

| Enterococcus faecium | Multiple Isolates | ≤ 25 µM | [2] |

| Clostridium spp. | Not Specified | Broad-spectrum activity noted | [1] |

| Salmonella spp. | Not Specified | Broad-spectrum activity noted | [1] |

| Bacillus anthracis | Not Specified | Broad-spectrum activity noted | [1] |

Note: The provided MIC values for E. coli are from a study on a this compound analog (D-3263) and indicate low activity for that specific compound against Gram-negative bacteria. General statements about this compound's efficacy against E. coli, Clostridium spp., Salmonella spp., and Bacillus anthracis are available, but specific MIC values from peer-reviewed literature are scarce.

Experimental Protocols for Determining Antibacterial Spectrum

The in vitro antibacterial spectrum of this compound is typically determined using standardized antimicrobial susceptibility testing methods, such as broth microdilution or agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

3.1.1. Materials

-

This compound powder (analytical grade)

-

Appropriate solvent for this compound (e.g., dimethyl sulfoxide - DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

3.1.2. Procedure

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the powder in a suitable solvent to a high concentration (e.g., 1280 µg/mL).

-

Preparation of Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are made in CAMHB directly in the 96-well microtiter plates to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL).

-

Inoculum Preparation: Bacterial isolates are grown on a suitable agar medium overnight. Colonies are then suspended in broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well containing the serially diluted this compound is inoculated with the prepared bacterial suspension.

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum (no this compound).

-

Sterility Control: A well containing only CAMHB (no bacteria or this compound).

-

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

3.2.1. Materials

-

This compound powder (analytical grade)

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35°C ± 2°C)

3.2.2. Procedure

-

Preparation of this compound-Agar Plates: A stock solution of this compound is prepared. Appropriate volumes of the stock solution are added to molten MHA (held at 45-50°C) to create a series of plates with two-fold dilutions of the drug. The agar is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

-

Inoculation: The surfaces of the this compound-containing agar plates are spot-inoculated with the bacterial suspension using a multipoint replicator. A control plate containing no this compound is also inoculated.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial isolate.

Conclusion

This compound exhibits a broad in vitro antibacterial spectrum, inhibiting the growth of various Gram-positive and Gram-negative bacteria by targeting the essential enzyme dihydrofolate reductase. While it is most commonly employed in combination with sulfonamides for a synergistic effect in veterinary medicine, its intrinsic bacteriostatic properties are evident. The lack of extensive, publicly available MIC data for this compound as a single agent underscores the need for further research to fully characterize its antibacterial profile and to support its continued and optimized use in therapeutic applications. Standardized methodologies, such as broth microdilution and agar dilution, provide reliable frameworks for conducting such evaluations.

References

- 1. Metabolite Identification and Pharmacokinetic Behavior of this compound in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Antiparasitic Activity of Diaveridine Against Eimeria Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coccidiosis, caused by protozoan parasites of the genus Eimeria, remains a significant economic burden on the global poultry industry. This technical guide provides an in-depth analysis of the antiparasitic activity of Diaveridine, a dihydrofolate reductase (DHFR) inhibitor, against various Eimeria species. A cornerstone of anticoccidial therapy for decades, this compound is most effective when used in synergy with sulfonamides, such as sulfaquinoxaline, to create a sequential blockade of the parasite's folic acid synthesis pathway. This document synthesizes available data on its mechanism of action, efficacy, and the experimental protocols used to evaluate its activity. Quantitative data from in vivo studies are presented to illustrate its impact on key parasitological and performance parameters. Furthermore, this guide includes detailed experimental workflows and signaling pathway diagrams to provide a comprehensive resource for researchers and drug development professionals in the field of veterinary parasitology.

Introduction

Coccidiosis in poultry is an intestinal disease caused by various species of Eimeria, leading to significant morbidity, mortality, and economic losses.[1] The intensive nature of modern poultry production creates an environment conducive to the transmission of Eimeria oocysts. While various control strategies exist, chemotherapy remains a critical tool for managing this pervasive disease.

This compound is a synthetic anticoccidial agent belonging to the class of diaminopyrimidines. It is structurally related to pyrimethamine and acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). This guide explores the antiparasitic properties of this compound, with a particular focus on its synergistic combination with sulfaquinoxaline, and provides a detailed overview of the methodologies used to assess its efficacy.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary mechanism of action of this compound is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid (folate) synthesis pathway of Eimeria species. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. Rapidly dividing organisms like Eimeria have a high demand for folate to support their replication within the host's intestinal cells.

This compound's efficacy is significantly enhanced when used in combination with a sulfonamide, such as sulfaquinoxaline. This synergistic relationship is due to the sequential blockade of the same metabolic pathway:

-

Sulfaquinoxaline: Inhibits dihydropteroate synthetase, an enzyme that catalyzes an earlier step in the folate synthesis pathway, the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid.

-

This compound: Inhibits dihydrofolate reductase (DHFR), which is responsible for the subsequent conversion of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate.

This dual blockade effectively shuts down the parasite's ability to produce essential building blocks for DNA synthesis and replication, leading to a potent coccidiostatic effect.[2]

Figure 1: Mechanism of action of this compound and Sulfaquinoxaline.

In Vivo Efficacy of this compound and Sulfaquinoxaline

Numerous studies have demonstrated the efficacy of this compound in combination with sulfaquinoxaline against various pathogenic Eimeria species in poultry, including Eimeria tenella, Eimeria necatrix, Eimeria acervulina, Eimeria maxima, and Eimeria brunetti. The combination is effective in reducing oocyst shedding, mitigating intestinal lesions, and improving performance parameters such as weight gain and feed conversion ratio.

A study by Muhammad et al. (2019) investigated the therapeutic efficacy of a this compound and sulfaquinoxaline combination in broilers experimentally infected with Eimeria tenella. The study included a negative control (uninfected, untreated), an infected untreated control, and groups treated with the this compound-sulfaquinoxaline combination with and without vitamin supplementation. The data from this study highlights the significant antiparasitic effect of the drug combination.[1]

Quantitative Data from Experimental Infection

The following tables summarize the key findings from the study by Muhammad et al. (2019), demonstrating the impact of a this compound and sulfaquinoxaline combination on key performance and parasitological parameters in broilers challenged with Eimeria tenella.

Table 1: Effect of this compound and Sulfaquinoxaline on Oocyst Per Gram (OPG) of Feces

| Treatment Group | Day 25 OPG | Day 40 OPG | Day 52 OPG |

| Infected, Untreated | High (not specified) | 13,000 | - |

| Infected + Darvisul® (this compound + Sulfaquinoxaline) | 8,050 | - | 200 |

| Infected + Coccidak® (this compound + Sulfaquinoxaline + Vitamins A & K) | 9,400 | 700 | 0 |

Data extracted from Muhammad et al. (2019).[1] Note: "Darvisul" and "Coccidak" are commercial products containing this compound and Sulfaquinoxaline.

Table 2: Impact of this compound and Sulfaquinoxaline on Morbidity and Mortality Rates

| Treatment Group | Morbidity Rate (%) | Mortality Rate (%) |

| Infected, Untreated | 92 | 28 |

| Infected + Darvisul® | 16 | 4 |

| Infected + Coccidak® | 8 | 0 |

Data extracted from Muhammad et al. (2019).[1]

Experimental Protocols for Efficacy Evaluation

The evaluation of anticoccidial drugs like this compound follows standardized experimental protocols. These protocols are designed to provide robust and reproducible data on the drug's efficacy. The following sections detail the key methodologies employed in such studies.

In Vivo Experimental Design

A typical in vivo study to evaluate the efficacy of an anticoccidial agent involves the following steps:

Figure 2: General workflow for in vivo anticoccidial drug testing.

4.1.1. Animal Model and Housing: Day-old broiler chicks are typically used. They are housed in a controlled environment to prevent accidental exposure to coccidia.

4.1.2. Experimental Groups: A standard study includes a minimum of:

-

Negative Control: Uninfected and untreated.

-

Infected Control: Infected and untreated.

-

Treatment Group(s): Infected and treated with the test compound(s) at various concentrations.

4.1.3. Infection: Birds are orally inoculated with a known number of sporulated oocysts of a specific Eimeria species (e.g., E. tenella).

4.1.4. Treatment: The test compound (e.g., this compound and sulfaquinoxaline) is administered in the feed or drinking water, starting before or at the time of infection and continuing for a specified period.

4.1.5. Data Collection:

-

Performance Parameters: Body weight gain and feed conversion ratio are calculated.

-

Mortality: Daily records are maintained.

-

Oocyst Per Gram (OPG) of Feces: Fecal samples are collected at specific time points post-infection to quantify oocyst shedding.

-

Lesion Scoring: A subset of birds from each group is euthanized at a specific time post-infection for intestinal lesion scoring.

Oocyst Per Gram (OPG) Counting Protocol

The McMaster technique is a widely used method for quantifying Eimeria oocysts in fecal samples.

Figure 3: Protocol for Oocyst Per Gram (OPG) counting.

The calculation for OPG is as follows: OPG = (Number of oocysts counted × Dilution factor) / (Volume of chamber grid counted × Weight of feces)

Lesion Scoring Protocol

The Johnson and Reid (1970) lesion scoring technique is the standard method for macroscopically evaluating the severity of intestinal lesions caused by coccidiosis.[3] This semi-quantitative method assigns a score from 0 (no gross lesions) to 4 (most severe lesions) to different sections of the intestine, depending on the Eimeria species being studied.[4][5]

Table 3: Lesion Scoring Guide for Eimeria tenella (Cecal Coccidiosis)

| Score | Description of Gross Lesions |

| 0 | No gross lesions. |

| 1 | A few scattered petechiae on the cecal wall. No thickening of the cecal walls. Normal cecal contents. |

| 2 | Lesions are more numerous with noticeable blood in the cecal contents. Cecal wall is somewhat thickened. |

| 3 | Large amounts of blood or cecal cores present. Cecal walls are greatly thickened. Little to no normal fecal content in the ceca. |

| 4 | Cecal wall is greatly distended with blood or large caseous cores. Cecal pouch is filled with blood. Death of the bird is likely. |

Based on the Johnson and Reid (1970) scoring system.[3]

Conclusion

This compound, particularly in combination with sulfaquinoxaline, remains a relevant and effective tool for the control of coccidiosis in poultry. Its mechanism of action, through the sequential blockade of the parasite's folic acid synthesis pathway, provides a potent coccidiostatic effect against a broad spectrum of Eimeria species. The quantitative data, although limited in publicly accessible, detailed studies, consistently demonstrates its ability to reduce parasite replication and mitigate the clinical signs of coccidiosis. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and the development of new anticoccidial therapies. For researchers and drug development professionals, a thorough understanding of these principles is essential for advancing the control of this economically important disease.

References

- 1. thepab.org [thepab.org]

- 2. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabi.org [cabi.org]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Anticoccidial drugs: lesion scoring techniques in battery and floor-pen experiments with chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

Genotoxicity and Mutagenicity of Diaveridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diaveridine, a dihydrofolate reductase inhibitor used in veterinary medicine, presents a complex profile regarding its genotoxic and mutagenic potential. This technical guide synthesizes the available scientific data from a battery of in vitro and in vivo studies. Evidence indicates that while this compound is generally non-mutagenic in bacterial reverse mutation assays, it can induce mutagenicity in specific strains following metabolic activation. Furthermore, it has demonstrated clastogenic effects in mammalian cells in vitro under certain conditions. In vivo studies show a dichotomy, with negative results in bone marrow micronucleus tests but positive findings of DNA damage in various organs using the comet assay. This suggests that the liver may play a crucial role in detoxifying the compound. This document provides a comprehensive overview of these studies, including detailed experimental protocols and a summary of the quantitative data to aid in the risk assessment and further investigation of this compound.

Overview of Genotoxicity and Mutagenicity Findings

The genotoxicity and mutagenicity of this compound have been evaluated through a series of internationally recognized assays. The results are notably inconsistent across different tests and conditions, indicating a complex interaction between the compound, metabolic processes, and the genetic endpoints being measured.

-

Bacterial Reverse Mutation Assays (Ames Test): this compound has generally tested negative for mutagenicity in various strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation using a rat liver S9 fraction.[1][2] However, one study reported a mutagenic effect in S. typhimurium strain TA100 following metabolic activation with a hamster liver S9 mix, suggesting that species-specific metabolism may produce mutagenic metabolites.[2][3]

-

In Vitro Mammalian Cell Assays: In cultured Chinese hamster lung (CHL) cells, this compound induced structural chromosome aberrations in the absence of a metabolic activation system (S9 mix).[1][2] Conversely, in the presence of a rat liver S9 fraction, it did not show clastogenic activity.[1][2]

-

In Vivo Mammalian Assays: In vivo studies in rodents have yielded conflicting results. Bone marrow micronucleus tests in both mice and rats were negative following single and triple oral dosing protocols.[1][2] Similarly, mouse chromosome aberration and sperm abnormality tests were also negative at doses ranging from 128-512 mg/kg body weight.[2][4] However, the in vivo comet assay, a sensitive method for detecting DNA damage, revealed that a single oral administration of this compound significantly induced DNA damage in the liver, kidney, lung, and spleen of mice, but not in bone marrow cells.[1][2][4] This suggests that the liver may detoxify the compound, preventing it from reaching the bone marrow, which could explain the negative micronucleus test results.[1][2][4]

Data Presentation: Summary of Quantitative Findings

The following tables summarize the key quantitative data from the genotoxicity and mutagenicity studies of this compound.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for this compound

| Test System | Metabolic Activation (S9) | Concentration/Dose | Result |

| S. typhimurium TA100, TA98, TA97, TA102 | Without S9 mix | Not Specified | Negative[1] |

| S. typhimurium TA100, TA98, TA97, TA102 | With rat liver S9 mix | Not Specified | Negative[1][2] |

| E. coli WP2 uvrA/pKM101 | Without S9 mix | Not Specified | Negative[1] |

| E. coli WP2 uvrA/pKM101 | With rat liver S9 mix | Not Specified | Negative[1] |

| S. typhimurium TA100 | With hamster liver S9 mix | Not Specified | Mutagenic[2][3] |

| S. typhimurium TA98 | With hamster liver S9 mix | Not Specified | Not Mutagenic[2] |

Table 2: In Vitro Mammalian Cell Genotoxicity Test Results for this compound

| Test | Test System | Metabolic Activation (S9) | Concentration/Dose | Result |

| Chromosome Aberration Test | Chinese Hamster Lung (CHL) cells | Without S9 mix | Not Specified | Positive (induced structural aberrations)[1][2] |

| Chromosome Aberration Test | Chinese Hamster Lung (CHL) cells | With liver S9 fraction | Not Specified | Negative[1][2] |

Table 3: In Vivo Genotoxicity Test Results for this compound

| Test | Test System | Dosing Protocol | Concentration/Dose | Result |

| Bone Marrow Micronucleus Test | Mice and Rats | Single and triple oral dosing | Not Specified | Negative[1][2] |

| Chromosome Aberration Test | Mouse bone marrow | Not Specified | 128-512 mg/kg body weight | Negative[2][4] |

| Sperm Abnormality Test | Mice | Not Specified | 128-512 mg/kg body weight | Negative[2][4] |

| Comet Assay | Mice | Single oral administration | Dose-dependent | Positive (DNA damage in liver, kidney, lung, and spleen)[1][2][4] |

| Comet Assay | Mice | Single oral administration | Dose-dependent | Negative (in bone marrow cells)[1][2][4] |

Experimental Protocols

This section provides detailed methodologies for the key genotoxicity assays cited in this guide.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.[5][6]

-

Test Strains: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift vs. base-pair substitutions).[7][8]

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the liver of Aroclor- or phenobarbital-induced rats or hamsters.[5][7] The S9 mix contains microsomal enzymes that can convert a non-mutagenic compound into a mutagenic metabolite.[5]

-

Procedure:

-

The tester strain, the test compound at various concentrations, and the S9 mix (or a buffer for the non-activated assay) are combined in molten top agar.

-

This mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.[5]

-

The number of revertant colonies (colonies that can grow in the absence of histidine) is counted.

-

-

Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant.

In Vitro Chromosome Aberration Test

This assay evaluates the potential of a test substance to induce structural damage to chromosomes in cultured mammalian cells.[9]

-

Cell Lines: Commonly used cell lines include Chinese hamster ovary (CHO), Chinese hamster lung (V79), or human peripheral blood lymphocytes.[9][10]

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) in the presence and absence of an S9 metabolic activation system, and for a longer period (e.g., 24 hours) without S9.[9]

-

After treatment, the cells are incubated with a spindle inhibitor (e.g., colchicine) to arrest them in the metaphase stage of cell division.

-

Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

-

The slides are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

-

-

Interpretation: A test substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.[10]

In Vivo Rodent Micronucleus Test

The micronucleus test is a key in vivo assay for detecting both clastogenic and aneugenic (causing chromosome loss) effects of a test substance.[11]

-

Test System: Typically performed in mice or rats.[12]

-

Procedure:

-

Animals are treated with the test substance, usually at three different dose levels, via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).[12]

-

Bone marrow is collected at specific time points after treatment (e.g., 24 and 48 hours after the final dose).

-

The bone marrow is flushed from the femurs, and smears are prepared on microscope slides.

-

The slides are stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

-

The frequency of micronucleated PCEs is determined by scoring a large number of PCEs (e.g., 2000 per animal).

-

-

Interpretation: A significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates that the test substance is genotoxic in vivo.[12]

Visualizations

Experimental Workflow for Genotoxicity Assessment

References

- 1. The genotoxicity of this compound and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolite Identification and Pharmacokinetic Behavior of this compound in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 6. microbiologyinfo.com [microbiologyinfo.com]

- 7. bulldog-bio.com [bulldog-bio.com]

- 8. Mutagenic, Acute, and Subchronic Toxicity Studies of the Hesperetin-7-Glucoside-β-Cyclodextrin Inclusion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]

- 11. Micronucleus test - Wikipedia [en.wikipedia.org]

- 12. criver.com [criver.com]

An In-Depth Technical Guide to the Structural Analogues and Derivatives of Diaveridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaveridine, a synthetic 2,4-diaminopyrimidine derivative, is a well-established inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the survival of various pathogens. This technical guide provides a comprehensive overview of the structural analogues and derivatives of this compound, delving into their synthesis, structure-activity relationships (SAR), and pharmacological properties, with a particular focus on their antimicrobial and emerging anticancer activities. Detailed experimental protocols for the synthesis of these compounds and their biological evaluation are presented, alongside a quantitative analysis of their efficacy. This guide aims to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction

This compound {5-[(3′,4′-dimethoxyphenyl)methyl]-2,4-pyrimidinediamine} is a structural analogue of dihydrofolate and a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR plays a pivotal role in the folate metabolic pathway by catalyzing the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[1] By competitively inhibiting DHFR, this compound disrupts DNA synthesis and repair, leading to a bacteriostatic effect.[1][3]

Historically, this compound has been utilized in veterinary medicine, often in synergistic combination with sulfonamides, for the treatment and prevention of coccidiosis and bacterial infections in animals.[2][4] The combination of a DHFR inhibitor and a sulfonamide creates a sequential blockade of the folate pathway, enhancing antimicrobial efficacy and reducing the development of resistance.[2][4]

The 2,4-diaminopyrimidine scaffold is a privileged pharmacophore, and modifications to this core structure, particularly on the benzyl ring, have been extensively explored to understand and improve the potency and selectivity of DHFR inhibitors.[3] Recent research has also begun to investigate the potential of this compound derivatives as anticancer agents, given the critical role of DHFR in the proliferation of cancer cells.[5] This guide will explore the landscape of this compound analogues, providing detailed insights for the scientific community.

Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary mechanism of action for this compound and its analogues is the competitive inhibition of dihydrofolate reductase (DHFR).[1] As structural mimics of the natural substrate, dihydrofolate, these compounds bind to the active site of the DHFR enzyme, preventing the conversion of dihydrofolate to tetrahydrofolate.[1] This disruption of the folate pathway has downstream effects on nucleotide and amino acid synthesis, ultimately inhibiting cell growth and proliferation.

Synthesis of this compound and its Analogues

The synthesis of this compound and its structural analogues, which are primarily 2,4-diamino-5-(substituted benzyl)pyrimidines, can be achieved through several established chemical routes. A common and versatile method involves the condensation of a substituted benzaldehyde with a β-alkoxypropionitrile, followed by cyclization with guanidine.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2,4-diamino-5-(substituted benzyl)pyrimidine derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-diamino-5-(3,4-dimethoxybenzyl)pyrimidine (this compound)

This protocol is adapted from a patented method for the preparation of this compound.[5]

-

Step 1: Condensation. A solution of 3,4-dimethoxybenzaldehyde and 3-ethoxypropionitrile in a suitable solvent such as ethanol is treated with a base, for example, sodium ethoxide. The mixture is heated under reflux to facilitate the condensation reaction, forming α-(3,4-dimethoxybenzyl)-β-ethoxy-acrylonitrile.

-

Step 2: Cyclization. The resulting acrylonitrile intermediate is then reacted with guanidine hydrochloride in the presence of a base, such as sodium ethoxide in ethanol. The reaction mixture is heated under reflux for several hours.

-

Step 3: Work-up and Purification. After the reaction is complete, the solvent is evaporated. The residue is treated with water to precipitate the crude product. The solid is collected by filtration, washed thoroughly with water, and then with a cold organic solvent like acetone to remove impurities. The crude product is then purified by recrystallization from a suitable solvent system (e.g., aqueous methanol or dimethylformamide) to yield pure 2,4-diamino-5-(3,4-dimethoxybenzyl)pyrimidine.[5]

-

Characterization. The final product is characterized by its melting point (230°-233°C) and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and elemental analysis to confirm its structure and purity.[5]

Protocol 2: Synthesis of a this compound Analogue: 2,4-diamino-5-(3-hydroxy-4,5-dimethoxybenzyl)pyrimidine Derivative

This protocol describes the synthesis of a derivative from a hydroxylated analogue of this compound.[4]

-

Step 1: Alkylation. To a solution of 2,4-diamino-5-(3-hydroxy-4,5-dimethoxybenzyl)pyrimidine in dry dimethyl sulfoxide (DMSO), potassium t-butoxide is added. To this suspension, 3-chloro-2-butanone is added, and the mixture is stirred at room temperature.

-

Step 2: Work-up and Purification. The solvent is removed under vacuum. The residue is partitioned between methylene chloride and dilute sodium hydroxide solution. The organic layer is separated, washed with water, dried over magnesium sulfate, and concentrated to yield the crude product.

-

Step 3: Recrystallization. The crude product is recrystallized from 95% ethanol to obtain the purified title compound.

-

Characterization. The structure and purity of the final compound are confirmed using analytical techniques such as melting point determination, elemental analysis, and spectroscopic methods.[4]

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its analogues is highly dependent on the structural modifications of the molecule. SAR studies have provided valuable insights into the key features required for potent DHFR inhibition.

Key SAR Observations:

-

2,4-Diaminopyrimidine Ring: This moiety is essential for binding to the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate. Modifications to this ring system generally lead to a significant loss of activity.[3]

-

Benzyl Ring Substituents: The nature and position of substituents on the benzyl ring significantly influence the inhibitory potency and selectivity.

-

Alkoxy Groups: The presence of methoxy groups, as in this compound (3,4-dimethoxy) and the highly potent antibacterial trimethoprim (3,4,5-trimethoxy), is crucial for high affinity.

-

Positional Isomers: The position of these substituents is critical. For instance, it has been suggested that substitution at the meta position of the benzyl ring is preferable to the para position for DHFR inhibition.[1]

-

Other Substituents: Introduction of other functional groups, such as benzyloxy and phenylethanone groups at the 4-position of the dimethoxy benzyl ring, has been shown to increase antibacterial activity in some trimethoprim analogues.[6]

-

-

Amino Group Substitution: Substitution at the 4-NH2 group of the pyrimidine ring is generally not well-tolerated and often results in a decrease or loss of antibacterial activity.[6]

Quantitative Analysis of Biological Activity

The efficacy of this compound analogues is quantified through various in vitro assays, primarily measuring their inhibitory concentration (IC50) against DHFR from different species and their minimum inhibitory concentration (MIC) against various microorganisms. More recently, their anticancer potential has been assessed by determining their IC50 values against different cancer cell lines.

Table 1: DHFR Inhibition and Antibacterial Activity of Selected 2,4-Diamino-5-benzylpyrimidine Analogues

| Compound | Substituents on Benzyl Ring | Target Organism/Enzyme | IC50 / MIC (µM) | Reference |

| This compound | 3,4-dimethoxy | - | - | - |

| Trimethoprim | 3,4,5-trimethoxy | E. coli DHFR | ~0.005-0.01 | [7] |

| S. aureus | 22.7 | [6] | ||

| E. coli | 55.1 | [6] | ||

| Analogue 4b | 3,5-dimethoxy, 4-benzyloxy | S. aureus | 5.0 | [6] |

| E. coli | 4.0 | [6] | ||

| Analogue 28 | 2'-methoxy, 5'-(3-carboxyphenyl)ethynyl | P. carinii DHFR | 0.023 | [8] |

| T. gondii DHFR | 0.0055 | [8] |

Table 2: Anticancer Activity of Selected 2,4-Diaminopyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7i | HCT116 (Colon) | 4.93 | [9] |

| HT-29 (Colon) | 5.57 | [9] | |

| MCF-7 (Breast) | 8.84 | [9] | |

| HeLa (Cervical) | 14.16 | [9] | |

| Compound 9k | A549 (Lung) | 2.14 | [5] |

| HCT-116 (Colon) | 3.59 | [5] | |

| PC-3 (Prostate) | 5.52 | [5] | |

| MCF-7 (Breast) | 3.69 | [5] | |

| Compound 13f | A549 (Lung) | 1.98 | [5] |

| HCT-116 (Colon) | 2.78 | [5] | |

| PC-3 (Prostate) | 4.27 | [5] | |

| MCF-7 (Breast) | 4.01 | [5] |

Anticancer Potential and Future Directions

The inhibition of DHFR is a validated strategy in cancer chemotherapy, with drugs like methotrexate being mainstays in the treatment of various malignancies.[1][10] The rationale for using DHFR inhibitors in oncology is based on the high demand for nucleotide biosynthesis in rapidly proliferating cancer cells. By blocking this pathway, these agents can induce cell cycle arrest and apoptosis.[9]

Recent studies have demonstrated that novel 2,4-diaminopyrimidine derivatives exhibit potent antitumor activities against a range of cancer cell lines, including lung, colon, prostate, and breast cancers.[5][9] Mechanistic studies on some of these compounds have revealed that they can induce cell cycle arrest and apoptosis in cancer cells.[9]

The development of this compound analogues as anticancer agents is a promising area of research. Future work should focus on:

-

Design and Synthesis of Novel Analogues: Creating new derivatives with improved potency and selectivity for cancer cell DHFR over the human enzyme to minimize side effects.

-

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which these compounds induce cancer cell death.

-

In Vivo Evaluation: Assessing the efficacy and safety of promising candidates in preclinical animal models of cancer.

-

Combination Therapies: Investigating the potential synergistic effects of this compound analogues with other established anticancer drugs.

Conclusion

This compound and its structural analogues represent a versatile class of compounds with a well-established mechanism of action. While their traditional application has been in antimicrobial therapy, the exploration of their anticancer potential is a burgeoning field of research. The 2,4-diaminopyrimidine scaffold provides a robust platform for the design and synthesis of novel therapeutic agents. The data and protocols presented in this technical guide offer a solid foundation for researchers to build upon in their quest for more effective and selective DHFR inhibitors for a range of therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. DE1445176B2 - PROCESS FOR THE PREPARATION OF 2,4-DIAMINO-5-BENZYL-PYRIMIDINES - Google Patents [patents.google.com]

- 10. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Solubility of Diaveridine Hydrochloride in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaveridine hydrochloride is an antibacterial and antiprotozoal agent, functioning as a dihydrofolate reductase (DHFR) inhibitor. Its efficacy and delivery are critically dependent on its solubility characteristics. This document provides a comprehensive overview of the solubility of this compound hydrochloride in common laboratory solvents, outlines a detailed protocol for solubility determination, and illustrates its mechanism of action.

Solubility Data

The solubility of a compound is a critical physical property influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available quantitative and qualitative solubility data for this compound hydrochloride and its base form, this compound. It is important to note that the hydrochloride salt form generally exhibits higher aqueous solubility compared to the free base.

| Compound | Solvent | Solubility | Temperature |

| This compound Hydrochloride | Water | ~ 50 mg/mL[1] | Not Specified |

| Water | Easily Soluble[2] | Not Specified | |

| Water | Soluble[3] | Not Specified | |

| Ethanol | Easily Soluble[2] | Not Specified | |

| Methanol | Slightly Soluble[4][5] | Not Specified | |

| DMSO | Slightly Soluble[4][5] | Not Specified | |

| This compound (Base) | DMSO | ~ 5 mg/mL[6] | Not Specified |

| Dimethylformamide (DMF) | ~ 5 mg/mL[6] | Not Specified | |

| Ethanol | Slightly Soluble[6] | Not Specified | |

| Chloroform | Soluble (1:600)[7] | Not Specified | |

| Water | Insoluble[1] | Not Specified | |

| Aqueous Buffers | Sparingly Soluble[6] | Not Specified | |

| 1:1 DMSO:PBS (pH 7.2) | ~ 0.5 mg/mL[6] | Not Specified |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8]

2.1. Materials

-

This compound Hydrochloride

-

Selected Solvents (e.g., Water, Ethanol, DMSO, etc.)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

pH meter (for aqueous solutions)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

2.2. Procedure

-

Preparation of Solvent: Prepare the desired solvents. For aqueous solutions, use buffers of defined pH (e.g., pH 1.2, 4.5, 6.8) to assess pH-dependent solubility.[9]

-

Addition of Excess Solute: Add an excess amount of this compound hydrochloride to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to reach equilibrium.[10] The time to reach equilibrium should be established by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution plateaus.[9]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with the appropriate solvent to a concentration within the analytical method's linear range.

-

Quantification: Analyze the concentration of this compound hydrochloride in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound hydrochloride in the solvent by multiplying the measured concentration by the dilution factor.

Visualizations

3.1. Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the shake-flask method for determining the equilibrium solubility of this compound hydrochloride.

Caption: Workflow for the Shake-Flask Solubility Assay.

3.2. Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

This compound exerts its antimicrobial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway.[5][11] This pathway is essential for the synthesis of nucleotides and certain amino acids, which are required for DNA synthesis and cell replication.

Caption: this compound inhibits the enzyme DHFR.

References